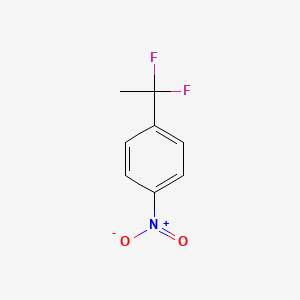

1-(1,1-Difluoroethyl)-4-nitrobenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(1,1-difluoroethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHBDVVJLJWNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476963 | |

| Record name | 1-(1,1-difluoroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32471-55-9 | |

| Record name | 1-(1,1-difluoroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing 1-(1,1-difluoroethyl)-4-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The introduction of the 1,1-difluoroethyl moiety can significantly modulate the physicochemical and biological properties of aromatic compounds, making its efficient synthesis a key focus for researchers. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and workflow diagrams to facilitate its application in a laboratory setting.

Synthetic Pathways Overview

Two principal synthetic strategies have been identified for the preparation of this compound.

-

Route 1: Direct Fluorination. This approach involves the direct conversion of the carbonyl group of 4-nitroacetophenone into a difluoromethylene group using a deoxofluorinating agent. This method is advantageous due to its directness.

-

Route 2: Two-Step Synthesis via Nitration. This pathway consists of the initial synthesis of 1-(1,1-difluoroethyl)benzene from acetophenone, followed by the selective nitration of the aromatic ring at the para position. This route offers an alternative for scenarios where the precursor, 1-(1,1-difluoroethyl)benzene, is readily available.

The following sections provide detailed experimental protocols and data for each of these synthetic routes.

Route 1: Direct Fluorination of 4-Nitroacetophenone

This synthetic approach leverages the deoxofluorination of a ketone to directly yield the target compound. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[1][2] Deoxo-Fluor is often preferred due to its higher thermal stability.[3][4]

Experimental Protocol: Fluorination using Deoxo-Fluor

This protocol is adapted from a general procedure for the fluorination of benzophenones and is applicable to 4-nitroacetophenone.[3]

Materials:

-

4-Nitroacetophenone

-

Deoxo-Fluor®

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 4-nitroacetophenone (1.0 eq) in anhydrous dichloromethane (0.5 M) under a nitrogen atmosphere, slowly add Deoxo-Fluor® (2.0-3.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃. Caution: This quenching is exothermic and releases HF gas; perform in a well-ventilated fume hood.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Quantitative Data for Route 1

| Parameter | Value | Reference |

| Starting Material | 4-Nitroacetophenone | N/A |

| Fluorinating Agent | Deoxo-Fluor® | [3] |

| Stoichiometry (Ketone:Reagent) | 1 : 2.0-3.0 | [3] |

| Solvent | Dichloromethane | N/A |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 24-48 hours | [3] |

| Typical Yield | 60-80% (estimated) | N/A |

| Purification Method | Silica Gel Chromatography | [3] |

Note: The yield is an estimation based on similar reactions, as a specific literature value for this exact transformation was not found.

Workflow for Route 1

Caption: Synthetic workflow for the direct fluorination of 4-nitroacetophenone.

Route 2: Two-Step Synthesis via Nitration of 1-(1,1-difluoroethyl)benzene

This alternative route involves the preparation of the difluoroethyl-substituted benzene ring first, followed by a regioselective nitration.

Step 1: Synthesis of 1-(1,1-difluoroethyl)benzene

The precursor, 1-(1,1-difluoroethyl)benzene, can be synthesized from acetophenone using a deoxofluorinating agent like DAST or sulfur tetrafluoride.[5]

Experimental Protocol: Fluorination of Acetophenone

-

In a fume hood, a solution of acetophenone (1.0 eq) in an anhydrous solvent such as dichloromethane is cooled to 0°C.

-

DAST (1.1-1.5 eq) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC or GC-MS.

-

The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃.

-

The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated.

-

Purification by distillation under reduced pressure yields 1-(1,1-difluoroethyl)benzene.

Step 2: Nitration of 1-(1,1-difluoroethyl)benzene

The nitration of the substituted benzene ring is a classic electrophilic aromatic substitution. The 1,1-difluoroethyl group is deactivating due to the electron-withdrawing nature of the fluorine atoms, which generally directs electrophilic substitution to the meta-position. However, the presence of the ethyl group can exert a weak ortho-, para-directing influence. The para-product is often favored over the ortho- due to steric hindrance. Careful control of reaction conditions is necessary to achieve selective mononitration at the desired para-position.

Experimental Protocol: Nitration

-

In a round-bottom flask, concentrated sulfuric acid is cooled to 0 °C in an ice bath.

-

Concentrated nitric acid is added dropwise with stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

1-(1,1-difluoroethyl)benzene is added dropwise to the cold nitrating mixture. The temperature should be carefully controlled and kept below 25 °C to prevent over-nitration.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.

-

The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water until the washings are neutral, and then with a cold, dilute NaHCO₃ solution.

-

The product is purified by recrystallization from ethanol or by column chromatography to isolate the this compound isomer.

Quantitative Data for Route 2

| Parameter | Step 1: Fluorination | Step 2: Nitration | Reference |

| Starting Material | Acetophenone | 1-(1,1-difluoroethyl)benzene | N/A |

| Key Reagents | DAST or SF₄ | Conc. HNO₃, Conc. H₂SO₄ | [5][6][7] |

| Solvent | Dichloromethane | None (acids as solvent) | N/A |

| Reaction Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | N/A |

| Reaction Time | Several hours | 1-2 hours | N/A |

| Typical Yield | Moderate to high | Moderate (isomer separation needed) | N/A |

| Purification Method | Distillation | Recrystallization/Chromatography | N/A |

Workflow for Route 2

Caption: Two-step synthesis of this compound.

Conclusion

This guide has outlined two viable synthetic routes for the preparation of this compound. The direct fluorination of 4-nitroacetophenone (Route 1) offers a more concise pathway, while the two-step approach involving the nitration of 1-(1,1-difluoroethyl)benzene (Route 2) provides an alternative strategy. The choice of route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and data serve as a comprehensive resource for researchers engaged in the synthesis of novel fluorinated aromatic compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 6. stmarys-ca.edu [stmarys-ca.edu]

- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on 1-(1,1-difluoroethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(1,1-difluoroethyl)-4-nitrobenzene. Due to the limited availability of public domain data, this document summarizes predicted properties and highlights areas where experimental data is currently unavailable. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound. Its core structure consists of a benzene ring functionalized with a nitro group at the para position (position 4) and a 1,1-difluoroethyl group at position 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO₂ | [1][2][3] |

| Molecular Weight | 187.14 g/mol | [1][3][4] |

| CAS Number | 32471-55-9 | [1][2][3][4][5] |

| Predicted Boiling Point | 250.9 ± 35.0 °C | - |

| Predicted Density | 1.283 ± 0.06 g/cm³ | - |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Note: Predicted values are computationally derived and have not been experimentally verified.

Spectroscopic Data

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in currently available literature. However, general synthetic strategies for similar nitroaromatic and fluorinated compounds can provide a basis for its preparation. One potential conceptual pathway is illustrated below.

Caption: Conceptual synthesis of this compound.

This proposed synthesis involves the fluorination of 4-nitroacetophenone. The specific reaction conditions, including the choice of fluorinating agent, solvent, temperature, and reaction time, would require experimental optimization.

Reactivity

The reactivity of this compound is dictated by its functional groups: the nitro group and the 1,1-difluoroethyl group attached to the benzene ring.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.

-

1,1-difluoroethyl Group: The geminal difluoroalkane moiety is generally stable. The fluorine atoms are strongly electronegative and can influence the electronic properties of the benzene ring.

The logical relationship of these reactive sites is depicted in the following diagram:

Caption: Reactivity profile of this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. The presence of a nitroaromatic moiety suggests that its metabolic pathways and potential toxicity should be carefully evaluated.

Experimental Protocols

As no specific experimental studies detailing the synthesis, purification, or analysis of this compound have been identified, this guide cannot provide detailed experimental protocols. Researchers would need to develop and validate their own methods based on established procedures for similar compounds. A general workflow for the characterization of a novel compound is presented below.

Caption: General workflow for the characterization of a chemical compound.

Conclusion

This compound is a chemical compound for which there is a notable lack of comprehensive experimental data in the public domain. This guide has summarized the available information, which is largely limited to its basic chemical identity and computationally predicted properties. Further experimental investigation is required to fully characterize this molecule, including its synthesis, spectroscopic properties, reactivity, and potential biological activities. This document serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 32471-55-9 [amp.chemicalbook.com]

- 3. 32471-55-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 32471-55-9 | Benchchem [benchchem.com]

- 5. 32471-55-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

In-Depth Technical Guide: 1-(1,1-difluoroethyl)-4-nitrobenzene (CAS No. 32471-55-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-4-nitrobenzene, a key aromatic intermediate in organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its applications, particularly in the realm of drug discovery and development. Special emphasis is placed on its role as a versatile building block for the introduction of the 1,1-difluoroethyl moiety, a group of increasing importance in medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 32471-55-9, is a nitroaromatic compound featuring a difluoroethyl group.[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 32471-55-9 | [3][4][5] |

| Molecular Formula | C8H7F2NO2 | [4] |

| Molecular Weight | 187.14 g/mol | [4] |

| Predicted Boiling Point | 250.9 ± 35.0 °C | |

| Predicted Density | 1.283 ± 0.06 g/cm³ | |

| Appearance | Not specified in literature | |

| Solubility | Expected to be soluble in common organic solvents and sparingly soluble in water.[6] |

Synthesis and Reactivity

Synthesis

A common synthetic approach for analogous nitroaromatic compounds involves the nitration of the corresponding substituted benzene. For instance, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene is achieved by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid.[7] Another general method for producing fluorinated aromatic compounds is the Halex process, which involves the exchange of a chlorine atom with fluorine.[8]

A plausible synthetic workflow for this compound could involve the nitration of 1-(1,1-difluoroethyl)benzene.

Caption: Plausible synthetic workflow for this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the electron-withdrawing nitro group and the difluoroethyl substituent on the aromatic ring.

2.2.1. Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[9][10] This makes the compound a valuable substrate for the introduction of various nucleophiles at positions ortho and para to the nitro group, although in this case, the primary reaction would involve displacement of a suitable leaving group if one were present on the ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

2.2.2. Reduction of the Nitro Group

A key and highly useful reaction of this compound is the reduction of the nitro group to an amine, yielding 4-(1,1-difluoroethyl)aniline. This transformation is fundamental to its application as a pharmaceutical intermediate.[11]

Experimental Protocol: Reduction of a Nitroarene to an Aniline (General Procedure)

This protocol describes a general method for the reduction of a nitro group on an aromatic ring using tin and hydrochloric acid, a classic method for this transformation.[12] A similar approach could be adapted for the reduction of this compound.

-

Materials:

-

Nitroaromatic compound (e.g., this compound)

-

Granulated Tin

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the nitroaromatic compound and granulated tin.

-

Slowly add concentrated hydrochloric acid to the mixture in increments. The reaction is exothermic and may require cooling.

-

After the initial reaction subsides, heat the mixture to complete the reaction.

-

Once the reaction is complete, cool the mixture and carefully add a concentrated solution of sodium hydroxide to neutralize the acid and dissolve the tin salts, liberating the free amine.

-

The resulting aniline can then be extracted with an organic solvent like dichloromethane.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude aniline.

-

Further purification can be achieved by distillation or chromatography.

-

Caption: Workflow for the reduction of the nitro group.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a key intermediate for the synthesis of more complex molecules.[13] The 1,1-difluoroethyl group is an increasingly important substituent in medicinal chemistry. Its incorporation can significantly modulate the physicochemical and pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[14]

The reduction of this compound to 4-(1,1-difluoroethyl)aniline provides a crucial building block for the synthesis of a wide range of pharmaceutical compounds. The resulting aniline can undergo a variety of further chemical transformations, such as amide bond formation, diazotization, and participation in cross-coupling reactions, to construct the desired active pharmaceutical ingredients (APIs).

While specific drugs derived from this particular intermediate are not publicly disclosed, the broader class of fluoroalkyl-substituted anilines are precursors to a multitude of therapeutic agents across various disease areas.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and interaction of this compound with specific signaling pathways are not available in the current literature. However, the biological effects of nitroaromatic compounds, in general, are an area of active research.

Many nitroaromatic compounds exhibit biological activity, which is often linked to the reduction of the nitro group within biological systems. This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules.[15] The incorporation of fluorine atoms can further influence the biological activity and metabolic fate of these compounds.[14]

Given its structure, it is plausible that any biological activity of this compound or its metabolites could involve interactions with various cellular targets. However, without specific experimental data, any discussion of its effects on signaling pathways would be speculative. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 32471-55-9 [amp.chemicalbook.com]

- 3. This compound | 32471-55-9 [amp.chemicalbook.com]

- 4. 32471-55-9|this compound|BLD Pharm [bldpharm.com]

- 5. 32471-55-9 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 14. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(1,1-difluoroethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene. Due to the limited availability of direct experimental data in the public domain, this document leverages data from analogous compounds and predictive methodologies to offer insights for research and development purposes. This guide is intended for an audience with a strong background in chemistry and pharmacology, including researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an aromatic organic compound. Its structure features a benzene ring substituted with a nitro group at the para position (position 4) and a 1,1-difluoroethyl group at position 1.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 32471-55-9 | [1] |

| Molecular Formula | C8H7F2NO2 | [1][2] |

| Molecular Weight | 187.14 g/mol | [1] |

| Predicted Boiling Point | 250.9 ± 35.0 °C | Not available in search results |

| Predicted Density | 1.283 ± 0.06 g/cm³ | Not available in search results |

| SMILES | O=--INVALID-LINK--c1ccc(C(F)(F)C)cc1 | Not available in search results |

| InChI | InChI=1S/C8H7F2NO2/c1-6(9,10)7-2-4-8(5-3-7)11(12)13/h2-5H,1H3 | Not available in search results |

Synthesis Methodology

2.1. Proposed Synthetic Pathway

The synthesis would likely proceed via electrophilic aromatic substitution, specifically the nitration of 1-(1,1-difluoroethyl)benzene using a mixture of nitric acid and sulfuric acid. The difluoroethyl group is an ortho-, para-directing deactivator, meaning the nitro group would be directed to the ortho and para positions. The para product is often favored due to reduced steric hindrance.

Caption: Proposed synthesis of this compound.

2.2. General Experimental Protocol (Predictive)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Materials:

-

1-(1,1-difluoroethyl)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric equivalent of 1-(1,1-difluoroethyl)benzene to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).

-

Maintain the reaction temperature below 10°C and stir the mixture for a designated period (e.g., 1-2 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution using a rotary evaporator.

-

Purify the crude product using column chromatography or recrystallization to separate the para-isomer from the ortho-isomer.

Caption: General workflow for the synthesis and purification.

Spectroscopic Data (Predictive)

Direct spectroscopic data for this compound is not available. The following tables present predicted spectroscopic characteristics based on the analysis of similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.3 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~ 7.8 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~ 2.1 | Triplet | 3H | Methyl protons (-CH₃) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C-NO₂ |

| ~ 145 | C-C(F)₂CH₃ |

| ~ 129 | Aromatic CH |

| ~ 124 | Aromatic CH |

| ~ 120 (t) | C(F)₂ |

| ~ 25 (t) | CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1520 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 1100-1200 | Strong | C-F stretch |

| ~ 850 | Strong | C-N stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 187 | [M]⁺ (Molecular Ion) |

| 170 | [M - OH]⁺ |

| 141 | [M - NO₂]⁺ |

| 122 | [M - NO₂ - F]⁺ |

| 103 | [M - NO₂ - 2F]⁺ |

| 77 | [C₆H₅]⁺ |

Potential Biological Activity and Applications

While there is no specific information on the biological activity of this compound, the presence of the nitroaromatic and gem-difluoroethyl moieties suggests potential areas for investigation. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3] The difluoromethyl group is often used in medicinal chemistry as a bioisostere for a hydroxyl or thiol group, which can influence metabolic stability and binding affinity.

Potential Research Areas:

-

Antimicrobial Activity: Many nitroaromatic compounds are known for their antibacterial and antifungal properties.

-

Anticancer Research: The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.

-

Enzyme Inhibition: The gem-difluoroethyl group could act as a mimic of a transition state or a reactive functional group, potentially leading to enzyme inhibition.

Caption: Potential biological activities based on structural motifs.

Conclusion

This compound is a compound of interest for further research, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, properties, and potential synthesis. The lack of extensive experimental data highlights an opportunity for further investigation to fully characterize this molecule and explore its potential applications. The predictive data and methodologies presented herein offer a starting point for such research endeavors.

Disclaimer

The information provided in this document, particularly concerning experimental protocols and spectroscopic data, is predictive and based on chemical principles and data from analogous compounds. It is intended for informational purposes for a qualified scientific audience and should not be used as a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide: 1-(1,1-difluoroethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(1,1-difluoroethyl)-4-nitrobenzene, with a central focus on the determination of its molecular weight. This document also outlines general experimental methodologies relevant to the synthesis and characterization of related nitroaromatic compounds and discusses the broader context of their biological implications.

Core Physicochemical Data

The fundamental identifying characteristic of a chemical compound is its molecular weight, derived from its molecular formula and the atomic weights of its constituent elements.

Molecular Formula and Structure

The molecular formula for this compound is C₈H₇F₂NO₂.[1] The structure consists of a benzene ring substituted with a 1,1-difluoroethyl group and a nitro group at positions 1 and 4, respectively.

Tabulated Atomic and Molecular Weight Data

The molecular weight is calculated using the standard atomic weights of the elements present in the compound. The following table summarizes the necessary atomic weights and the final calculated molecular weight of this compound.

| Element (Symbol) | Atomic Weight ( g/mol ) | Count in Molecule | Total Weight Contribution ( g/mol ) |

| Carbon (C) | 12.011 | 8 | 96.088 |

| Hydrogen (H) | 1.008 | 7 | 7.056 |

| Fluorine (F) | 18.998 | 2 | 37.996 |

| Nitrogen (N) | 14.007 | 1 | 14.007 |

| Oxygen (O) | 15.999 | 2 | 31.998 |

| Molecular Weight | 187.145 |

Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.

Experimental Protocols

General Synthesis Workflow

The synthesis of nitroaromatic compounds often involves nitration of a suitable precursor. For a compound like this compound, a plausible synthetic route could involve the nitration of 1-(1,1-difluoroethyl)benzene.

Characterization Methods

Following synthesis and purification, the identity and purity of the compound would be confirmed using a suite of analytical techniques.

Biological Activity and Signaling Pathways

Specific studies on the biological activity or interaction with signaling pathways of this compound are not prominent in the available scientific literature. However, the broader class of nitroaromatic compounds, including nitrobenzene, is known for its potential biological effects, which are generally associated with toxicity.

Nitroaromatic compounds can be metabolized in biological systems, and their intermediates can be reactive. While no specific signaling pathway has been identified for this compound, the general toxicological profile of nitrobenzenes suggests that they are of interest in toxicology and environmental science.[2] Some nitro-containing compounds do have therapeutic applications, acting as antibacterial agents or in other medicinal roles.[3]

The following diagram illustrates a generalized logical relationship concerning the assessment of biological activity for a novel chemical entity.

References

Spectroscopic Characterization of 1-(1,1-difluoroethyl)-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1-(1,1-difluoroethyl)-4-nitrobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous molecules. Detailed, generalized experimental protocols for acquiring this spectral data are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, analysis, and development of novel fluorinated aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of related compounds, including nitrobenzene, 4-fluoronitrobenzene, and other molecules containing a 1,1-difluoroethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ 8.3 | Doublet | 2H | Aromatic (H-3, H-5) | J ≈ 9 Hz |

| ~ 7.7 | Doublet | 2H | Aromatic (H-2, H-6) | J ≈ 9 Hz |

| ~ 2.1 | Triplet | 3H | Methyl (-CH₃) | J(H-F) ≈ 18-20 Hz |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Aromatic (C-4, C-NO₂) |

| ~ 145 (triplet) | Aromatic (C-1, C-CF₂CH₃) |

| ~ 128 | Aromatic (C-2, C-6) |

| ~ 124 | Aromatic (C-3, C-5) |

| ~ 120 (triplet) | Difluoroethyl (-CF₂CH₃) |

| ~ 25 (triplet) | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Stretch |

| ~ 1530-1500 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350-1330 | Strong | Symmetric NO₂ Stretch |

| ~ 1200-1000 | Strong | C-F Stretch |

| ~ 850 | Strong | para-disubstituted C-H Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 187 | [M]⁺ (Molecular Ion) |

| 168 | [M - F]⁺ |

| 141 | [M - NO₂]⁺ |

| 122 | [M - NO₂ - F]⁺ |

| 108 | [C₆H₄CF₂]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If the sample contains particulate matter, filter the solution through a small cotton plug in the pipette during transfer.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a wider spectral width (e.g., 0-220 ppm) and a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. A typical measurement would involve scanning the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16-32 scans to improve the signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For EI-MS, use a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu) to detect the molecular ion and expected fragments.

-

The data system will record the relative abundance of each ion, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

An In-Depth Technical Guide to the Reactivity of 1-(1,1-difluoroethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1,1-difluoroethyl)-4-nitrobenzene is a synthetic aromatic compound of increasing interest in medicinal chemistry and materials science. The presence of both a strong electron-withdrawing nitro group and a lipophilic 1,1-difluoroethyl group on the benzene ring imparts unique reactivity and properties to the molecule. The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while also being a versatile functional group that can be readily reduced to an amine. The 1,1-difluoroethyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

This technical guide provides a comprehensive overview of the core reactivity of this compound, focusing on nucleophilic aromatic substitution and the reduction of the nitro group. Detailed experimental protocols, based on established methodologies for similar substrates, are provided to facilitate further research and application of this versatile building block.

Core Reactivity

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group and the 1,1-difluoroethyl substituent.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group, being a potent electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. In the case of this compound, the positions ortho to the nitro group (positions 3 and 5) are activated for SNAr. A suitable leaving group, such as a halogen, at these positions would be readily displaced by a variety of nucleophiles.

While specific examples for this compound are not extensively documented in the literature, the principles of SNAr on nitroaromatics are well-established. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Nucleophile | Predicted Product | Plausible Reaction Conditions |

| Sodium methoxide (NaOMe) | 1-(1,1-difluoroethyl)-2-methoxy-4-nitrobenzene | Methanol, reflux |

| Ammonia (NH₃) | 2-(1,1-difluoroethyl)-5-nitroaniline | Aqueous or alcoholic ammonia, elevated temperature and pressure |

| Piperidine | 1-(1-(1,1-difluoroethyl)-4-nitrophenyl)piperidine | DMF or DMSO, K₂CO₃, 80-100 °C |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of a hypothetical 2-halo-1-(1,1-difluoroethyl)-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO (0.5 M), add the desired amine (1.2-2.0 eq) and a base such as K₂CO₃ or Et₃N (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to the corresponding aniline, 4-(1,1-difluoroethyl)aniline. This transformation is a cornerstone in the synthesis of pharmaceuticals and other fine chemicals, as the resulting aniline is a versatile intermediate for a wide range of subsequent reactions, including amide bond formation, diazotization, and cross-coupling reactions.

Several methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation and metal-mediated reductions being the most common.

A Technical Guide to Determining the Solubility of 1-(1,1-difluoroethyl)-4-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 1-(1,1-difluoroethyl)-4-nitrobenzene in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol based on the gravimetric method, a robust and widely used technique in chemical and pharmaceutical research. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, which is critical for applications in synthesis, purification, formulation, and drug delivery. The document includes a step-by-step experimental workflow, a template for data presentation, and a discussion of the key thermodynamic principles governing the solubility of organic compounds.

Introduction: The Importance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property of any compound. For this compound, a compound of interest in various research and development sectors, understanding its solubility profile in different organic solvents is paramount for several reasons:

-

Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts during the synthesis or further chemical modification of the compound.

-

Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the feasibility of different dosage forms.

-

Analytical Chemistry: The development of analytical methods, such as chromatography, often requires the selection of appropriate solvents based on the analyte's solubility.

This guide will focus on a standardized experimental approach to quantitatively determine the solubility of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful qualitative prediction of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

This compound possesses both polar (the nitro group and the difluoroethyl group) and non-polar (the benzene ring) characteristics. Therefore, its solubility is expected to vary significantly across a range of organic solvents with differing polarities.

Temperature is another critical factor influencing solubility. For most solid organic compounds, solubility increases with increasing temperature. This relationship is fundamental to the technique of recrystallization.

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution at a specific temperature, taking a known mass or volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Thermostatic shaker or water bath with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing dishes or vials

-

Oven or vacuum oven for drying

Experimental Workflow

The following diagram outlines the key steps in the gravimetric determination of solubility.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is fully saturated. Periodically, gently agitate the vials.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath until the excess solid has settled, leaving a clear supernatant.

-

Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a syringe fitted with a syringe filter. To avoid premature crystallization, it is advisable to pre-heat the syringe to the equilibration temperature.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry weighing dish.

-

Place the weighing dish in an oven at a temperature sufficient to evaporate the solvent but well below the melting point of this compound to avoid decomposition. A vacuum oven can be used to facilitate drying at a lower temperature.

-

Once the solvent has completely evaporated, transfer the weighing dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained (e.g., two consecutive weighings differ by less than 0.2 mg).

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty weighing dish from the final constant mass.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Volume of Supernatant (mL) | Mass of Residue (g) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Acetone | 25 | ||||

| Ethyl Acetate | 25 | ||||

| Toluene | 25 | ||||

| Hexane | 25 | ||||

| Repeat for other temperatures as needed |

Factors Influencing the Solubility of this compound

When interpreting the experimental solubility data, consider the following molecular and solvent properties:

-

Polarity: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The difluoroethyl group (-CF₂CH₃) also contributes to the molecule's polarity due to the high electronegativity of fluorine. The benzene ring is non-polar. The overall polarity of the molecule will determine its affinity for solvents of varying polarities. It is expected to be more soluble in moderately polar to polar aprotic solvents.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atoms of the nitro group. Its solubility will be enhanced in protic solvents that can act as hydrogen bond donors (e.g., alcohols).

-

Temperature: As with most organic solids, the solubility of this compound is expected to increase with increasing temperature. Investigating solubility at different temperatures is crucial for applications like recrystallization.

Logical Framework for Solvent Selection in Recrystallization

The selection of an appropriate solvent is critical for the successful purification of this compound by recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.

Conclusion

This technical guide provides a robust experimental framework for determining the solubility of this compound in organic solvents. By following the detailed gravimetric method and considering the underlying principles of solubility, researchers can generate the critical data needed to advance their work in synthesis, purification, and formulation. The provided templates and workflows are designed to ensure data quality and facilitate a systematic approach to understanding the physicochemical properties of this compound.

In-Depth Technical Guide: Physical Properties of 1-(1,1-difluoroethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the aromatic compound 1-(1,1-difluoroethyl)-4-nitrobenzene. Due to the limited availability of experimentally determined data for this specific molecule, this document presents predicted values from computational models and outlines detailed, standardized experimental protocols for the determination of key physical characteristics. This information is crucial for researchers and professionals involved in drug development, chemical synthesis, and material science, where a thorough understanding of a compound's physical properties is essential for process design, formulation, and safety assessments.

Core Physical Properties

The physical properties of a compound dictate its behavior in various chemical and biological systems. For this compound, a molecule with a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol , the following data has been compiled.

Quantitative Data Summary

| Physical Property | Predicted Value |

| Boiling Point | 250.9 ± 35.0 °C[1] |

| Density | 1.283 ± 0.06 g/cm³[1] |

| Melting Point | Not available |

| Solubility | Not available |

Experimental Protocols for Physical Property Determination

To ascertain the definitive physical properties of this compound, standardized experimental procedures are required. The following sections detail the methodologies for determining melting point, boiling point, density, and solubility.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Data Recording: The melting range is reported as the temperature range from the onset of melting to complete liquefaction.

Boiling Point Determination

The boiling point provides insight into the volatility of a compound and is dependent on intermolecular forces.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Pycnometer Method

-

Initial Measurement: A clean, dry pycnometer (a flask with a specific, known volume) is weighed accurately.

-

Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.

-

Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the sample (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.

Solubility Assessment

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability and formulation. The solubility of this compound should be determined in a range of solvents, including water and common organic solvents.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

This guide serves as a foundational resource for understanding and determining the physical properties of this compound. The provided protocols offer standardized methods to obtain reliable experimental data, which is indispensable for its application in scientific research and industrial development.

References

An In-depth Technical Guide to 1-(1,1-difluoroethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-(1,1-difluoroethyl)-4-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct research on this specific compound, this guide synthesizes information from related chemical structures and compound classes to provide insights into its synthesis, potential biological activities, and mechanisms of action.

Core Compound Properties

While specific experimental data for this compound is scarce, its basic chemical properties have been identified.

| Property | Value | Source |

| CAS Number | 32471-55-9 | [1][2] |

| Molecular Formula | C₈H₇F₂NO₂ | [3] |

| Molecular Weight | 187.14 g/mol | [3][4] |

| Synonyms | 4-Nitro-1-(α,α-difluoroethyl)benzene | [2] |

Proposed Synthesis and Experimental Protocol

Currently, a specific, published experimental protocol for the synthesis of this compound is not available. However, based on established methods for the synthesis of aryl-α,α-difluoroethyl ethers and the nitration of aromatic compounds, a plausible synthetic route is proposed below.[5][6][7][8]

Proposed Synthetic Workflow

References

- 1. This compound | 32471-55-9 [amp.chemicalbook.com]

- 2. This compound | 32471-55-9 [amp.chemicalbook.com]

- 3. 32471-55-9|this compound|BLD Pharm [bldpharm.com]

- 4. 32471-55-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

"discovery and history of 1-(1,1-difluoroethyl)-4-nitrobenzene"

A Comprehensive Technical Guide to 1-(1,1-difluoroethyl)-4-nitrobenzene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of this compound, a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. This document consolidates available information on its synthesis, physicochemical properties, and potential applications, with a particular focus on its role as a synthetic intermediate. Experimental procedures and characterization data are presented to support further research and development efforts involving this compound.

Introduction

This compound (CAS RN: 32471-55-9) is a substituted nitrobenzene compound characterized by the presence of a difluoroethyl group at the para position to the nitro group. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, fluorinated compounds are of significant interest in the development of pharmaceuticals and agrochemicals. This guide aims to provide a comprehensive resource on the discovery, synthesis, and characterization of this specific molecule.

Discovery and History

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nitration of a suitable difluoroethyl-substituted benzene precursor. While a specific, originally reported synthesis is not documented in readily accessible literature, a general and plausible synthetic pathway is outlined below.

General Synthetic Pathway

A common approach to synthesizing this compound involves the nitration of 1-(1,1-difluoroethyl)benzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, primarily at the para position due to the ortho,para-directing effect of the alkyl group, with steric hindrance favoring para substitution.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on standard nitration methodologies for similar substrates.

Materials:

-

1-(1,1-difluoroethyl)benzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated sulfuric acid (2.0 eq) is cooled to 0 °C in an ice bath.

-

Concentrated nitric acid (1.5 eq) is added dropwise to the sulfuric acid with constant stirring, maintaining the temperature at 0 °C.

-

1-(1,1-difluoroethyl)benzene (1.0 eq) is added dropwise to the nitrating mixture over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is slowly poured into a beaker containing crushed ice, resulting in the precipitation of the crude product.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 32471-55-9 |

| Molecular Formula | C₈H₇F₂NO₂ |

| Molecular Weight | 187.14 g/mol |

| Appearance | Not specified in available sources |

| Boiling Point | Not specified in available sources |

| Melting Point | Not specified in available sources |

| Purity (typical) | ≥95% (as offered by suppliers) |

Spectroscopic Data (Predicted/Typical):

While specific experimental spectra are not widely published, the expected NMR and mass spectrometry data are outlined below based on the compound's structure.

| Spectroscopic Data | Predicted Chemical Shifts / m/z |

| ¹H NMR | Aromatic protons would appear as two doublets in the range of δ 7.5-8.5 ppm. The ethyl protons would appear as a triplet around δ 2.0 ppm, coupled to the fluorine atoms. |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 120-150 ppm. The carbon bearing the nitro group would be significantly downfield. The difluoroethyl group carbons would also show characteristic shifts. |

| ¹⁹F NMR | A singlet or a quartet (depending on coupling to the methyl protons) would be expected in the typical range for alkyl difluorides. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 187. The fragmentation pattern would likely show loss of the nitro group and parts of the difluoroethyl side chain. |

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. The difluoroethyl group imparts unique electronic properties and can enhance the biological activity and pharmacokinetic profile of derivative compounds.

Potential Signaling Pathway Involvement (Hypothetical):

Given its structure, derivatives of this compound could potentially be investigated as inhibitors of various enzymes or as ligands for receptors where the fluorinated moiety can participate in key binding interactions. For instance, the corresponding aniline derivative could be a precursor for kinase inhibitors, where the aniline nitrogen is crucial for hydrogen bonding in the ATP-binding pocket.

Caption: Potential synthetic utility in drug discovery.

Conclusion

This compound is a fluorinated building block with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals. While its historical discovery is not well-documented, its synthesis can be achieved through established nitration methodologies. This guide provides a foundational understanding of the compound, and it is hoped that the compiled information will facilitate its use in future research endeavors. Further studies are warranted to fully elucidate its properties and explore its applications in various fields of chemical science.

Potential Research Areas for 1-(1,1-difluoroethyl)-4-nitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1,1-difluoroethyl)-4-nitrobenzene is a synthetically accessible aromatic compound with significant, yet largely unexplored, potential in medicinal chemistry and materials science. The presence of both a nitro group and a gem-difluoroethyl moiety on the benzene ring offers a unique combination of chemical reactivity and physicochemical properties. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the difluoroethyl group can enhance metabolic stability and bioavailability in potential drug candidates. This guide outlines promising research avenues for this molecule, providing a foundational framework for its synthesis, derivatization, and application.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] The gem-difluoroethyl group, in particular, is a valuable bioisostere for a ketone or a hydroxyl group, offering improved pharmacokinetic profiles.[5]

Nitroaromatic compounds are versatile intermediates in organic synthesis and have a long history in the development of pharmaceuticals and materials.[6][7][8][9] The nitro group is a strong electron-withdrawing group, which facilitates nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, providing a key functional handle for further chemical modifications.[10][11][12] The biological activity of nitroaromatic compounds is diverse, with examples found in antibacterial, anticancer, and antiparasitic agents.[6][7][13][14]

This technical guide focuses on the potential research areas for this compound, a molecule that combines the advantageous features of both fluorinated and nitroaromatic compounds. To date, specific research on this compound is limited. Therefore, this document aims to stimulate and guide future research by proposing synthetic strategies, potential derivatizations, and promising applications based on the known chemistry of analogous compounds.

Physicochemical Properties (Predicted)

While experimental data for this compound is scarce, its key physicochemical properties can be predicted based on its structure. A summary of these predicted properties is presented in Table 1.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H7F2NO2 | Based on chemical structure. |

| Molecular Weight | 187.14 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Many nitroaromatic compounds are solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone). Sparingly soluble in water. | Typical for small, moderately polar organic molecules. |

| Lipophilicity (logP) | Moderately lipophilic | The difluoroethyl group increases lipophilicity compared to a nitrobenzene. |

| Electronic Properties | Electron-deficient aromatic ring | Due to the strong electron-withdrawing nitro group. |

Table 1: Predicted Physicochemical Properties of this compound.

Proposed Synthesis

The synthesis of this compound can be approached through several established methods for the introduction of gem-difluoroalkyl groups onto aromatic rings.

Proposed Experimental Protocol: Synthesis via Difluoroalkylation

A plausible synthetic route involves the difluoroalkylation of a suitable benzene derivative. One common method utilizes Ruppert's reagent (TMSCF3) or other similar nucleophilic trifluoromethylating agents, followed by a reduction-fluorination sequence. A more direct approach could involve the reaction of 4-nitroacetophenone with a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 4-nitroacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Potential Research Areas and Derivatizations

The chemical structure of this compound presents two primary handles for chemical modification: the nitro group and the activated aromatic ring.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities.[10][11][12][15]

Diagram of Nitro Group Reduction and Subsequent Reactions:

Caption: Potential derivatizations via reduction of the nitro group.

Proposed Experimental Protocols:

-

Catalytic Hydrogenation:

-

Dissolve this compound in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 2-4 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 1-(1,1-difluoroethyl)-4-aminobenzene.

-

-

Metal-Acid Reduction:

-

To a mixture of iron powder and ammonium chloride in ethanol/water, add this compound.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction, filter through Celite, and concentrate the filtrate.

-

Extract the product with ethyl acetate and wash with brine. Dry the organic layer and concentrate to yield the aniline derivative.

-

The resulting 1-(1,1-difluoroethyl)-4-aminobenzene is a valuable intermediate for the synthesis of:

-

Amides and Sulfonamides: Acylation or sulfonylation of the amino group can lead to a library of compounds for biological screening.

-

Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can generate derivatives with potential applications in medicinal chemistry.

-

Sandmeyer Reaction: Diazotization of the amino group followed by reaction with copper salts can introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.[16][17][18][19]

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. While the para position is blocked, reactions at the positions ortho to the nitro group could be explored, although they are expected to be less facile.[20][21][22][23][24]

Diagram of Potential SNAr Reactions:

Caption: Exploration of nucleophilic aromatic substitution reactions.

Proposed Experimental Protocol:

-

Reaction Setup: To a solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine) (1.1 eq).

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor by TLC.

-

Work-up and Purification: After completion, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Potential Applications

Medicinal Chemistry

The combination of the nitro group and the gem-difluoroethyl moiety makes this compound and its derivatives attractive candidates for drug discovery programs.

-

Antimicrobial Agents: Nitroaromatic compounds are known to possess antibacterial and antiparasitic activities, often through bioreduction of the nitro group to generate reactive nitrogen species.[6][7][14] The difluoroethyl group could enhance the potency and pharmacokinetic properties of such agents.

-

Kinase Inhibitors: The aniline derivative obtained from the reduction of the nitro group is a common scaffold in the design of kinase inhibitors for cancer therapy. The difluoroethyl group can improve metabolic stability and cell permeability.

-

CNS-Active Agents: The lipophilicity imparted by the difluoroethyl group may facilitate penetration of the blood-brain barrier, making these compounds interesting for the development of drugs targeting the central nervous system.

Materials Science

Nitroaromatic compounds are precursors to various materials with interesting optical and electronic properties.[9][25][26][27][28]

-

Nonlinear Optical (NLO) Materials: The significant dipole moment arising from the electron-donating and electron-withdrawing groups on the benzene ring could lead to materials with NLO properties.

-

Liquid Crystals: Appropriate derivatization of the aniline could lead to the synthesis of novel liquid crystalline materials.

-